molecular formula C24H26FN3O5S B2668291 methyl 4-cyclopropyl-7-fluoro-6-(4-(4-methoxyphenyl)piperazin-1-yl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide CAS No. 1030095-42-1

methyl 4-cyclopropyl-7-fluoro-6-(4-(4-methoxyphenyl)piperazin-1-yl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide

Cat. No.: B2668291
CAS No.: 1030095-42-1
M. Wt: 487.55
InChI Key: HDKYQGSGAZFINE-UHFFFAOYSA-N
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Description

This compound is a structurally complex benzothiazine derivative featuring a cyclopropyl group at position 4, a fluorine atom at position 7, and a 4-(4-methoxyphenyl)piperazin-1-yl substituent at position 4. The benzothiazine core is modified with a methyl ester at position 2 and two sulfonyl groups (1,1-dioxide), contributing to its unique electronic and steric profile.

Properties

IUPAC Name

methyl 4-cyclopropyl-7-fluoro-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O5S/c1-32-18-7-5-16(6-8-18)26-9-11-27(12-10-26)20-14-21-22(13-19(20)25)34(30,31)23(24(29)33-2)15-28(21)17-3-4-17/h5-8,13-15,17H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKYQGSGAZFINE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=CC4=C(C=C3F)S(=O)(=O)C(=CN4C5CC5)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-cyclopropyl-7-fluoro-6-(4-(4-methoxyphenyl)piperazin-1-yl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide (CAS Number: 1030095-42-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H26FN3O5SC_{24}H_{26}FN_{3}O_{5}S with a molecular weight of 487.5 g/mol. The structure features a benzo[b][1,4]thiazine core, which is known for various biological activities.

PropertyValue
Molecular FormulaC24H26FN3O5S
Molecular Weight487.5 g/mol
CAS Number1030095-42-1

Preliminary studies suggest that this compound may interact with specific neurotransmitter receptors and enzymes involved in neuropharmacological pathways. Similar compounds have been shown to act as positive allosteric modulators of the AMPA receptor, which is crucial for synaptic transmission and plasticity in the central nervous system .

Pharmacological Effects

  • Neuropharmacology : The compound has been investigated for its potential nootropic effects, enhancing cognitive function without the excitotoxic side effects associated with direct receptor agonists .
  • Cytotoxicity : In vitro studies have indicated that related compounds exhibit varying degrees of cytotoxicity against cancer cell lines. The specific cytotoxic profile of this compound remains to be fully elucidated.

Metabolism and Pharmacokinetics

Research indicates that this compound undergoes metabolic transformations via hepatic cytochrome P450 enzymes, leading to the formation of active metabolites that retain pharmacological activity . This metabolic pathway is essential for understanding the drug's pharmacokinetic profile and potential therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds:

  • Study on AMPA Receptor Modulation : A study highlighted the role of benzothiadiazine derivatives as AMPA-PAMs, showcasing their ability to enhance synaptic transmission in animal models .
  • Metabolite Activity : Research on metabolites derived from similar thiazine compounds revealed that they could effectively cross the blood-brain barrier and modulate neurotransmitter levels (e.g., acetylcholine and serotonin), suggesting potential applications in neurological disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with piperazine-containing derivatives, which are common in pharmaceuticals and agrochemicals. Below is a detailed comparison with two related compounds from the Kanto Reagents catalog ():

Table 1: Structural and Physical Property Comparison

Compound Name Molecular Formula Molecular Weight Melting Point Purity Price (JPY)
Target Compound C₂₃H₂₅FN₃O₅S 486.53 N/A N/A N/A
3-(4-Methylpiperazin-1-yl)benzoic acid C₁₂H₁₆N₂O₂ 220.26 187–190°C 97% 18,400/g
[4-[(4-Methylpiperazin-1-yl)methyl]phenyl]methanol C₁₃H₂₀N₂O 220.31 96–98°C N/A 10,700/250mg

Key Observations

Structural Complexity : The target compound exhibits significantly higher molecular weight (486.53 vs. ~220) due to its benzothiazine core, cyclopropyl group, and additional functional groups.

Piperazine Substitution : Unlike the compared compounds, the target compound’s piperazine ring is substituted with a 4-methoxyphenyl group, which may enhance receptor affinity or selectivity compared to simpler methylpiperazine derivatives .

Electronic Effects : The fluorine atom and sulfone groups in the target compound likely increase polarity and metabolic stability relative to the benzoic acid and benzyl alcohol derivatives.

Thermal Stability : The melting point of the target compound is unavailable, but the presence of rigid groups (cyclopropyl, sulfone) suggests higher thermal stability than the compared compounds .

Research Findings and Implications

  • Synthetic Challenges : The cyclopropyl and sulfone groups may complicate synthesis, requiring advanced techniques such as X-ray crystallography (e.g., SHELX programs) for structural confirmation .
  • Biological Potential: Piperazine derivatives are often explored for CNS activity. The 4-methoxyphenyl group in the target compound could modulate serotonin or dopamine receptor interactions, though specific data are lacking in the provided evidence.
  • Commercial Viability : The compared compounds are commercially available at high purity (e.g., 97%), suggesting that the target compound—if synthesized—may command a premium price due to its complexity .

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